molecular formula C20H17N3O4S B2938937 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-37-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2938937
CAS No.: 2035004-37-4
M. Wt: 395.43
InChI Key: LKUYBXRMNRSXRQ-RQOWECAXSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxole moiety, a pyrrolidine ring fused with a 1,2,4-oxadiazole-thiophene hybrid, and a propenone linker in the Z-configuration. Its design combines heterocyclic motifs known for diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a pharmacophore commonly associated with metabolic stability and enhanced binding affinity in CNS-targeting drugs .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(4-2-13-1-3-16-17(9-13)26-12-25-16)23-7-5-14(10-23)19-21-20(27-22-19)15-6-8-28-11-15/h1-4,6,8-9,11,14H,5,7,10,12H2/b4-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUYBXRMNRSXRQ-RQOWECAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety, a thiophenyl group, and an oxadiazole-pyrrolidine linkage. The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole ring and subsequent functionalization to introduce the thiophenyl and oxadiazole components.

Table 1: Summary of Structural Components

ComponentDescription
Benzo[d][1,3]dioxoleA fused bicyclic structure known for its bioactivity.
Thiophen-3-ylA sulfur-containing heterocyclic aromatic ring contributing to the compound's reactivity.
1,2,4-OxadiazolA five-membered ring with two nitrogen atoms, associated with various biological activities.
PyrrolidineA five-membered nitrogen-containing ring that enhances solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).

Case Study: Antitumor Activity

A study reported that certain benzo[d][1,3]dioxole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For example:

CompoundIC50 (µM)Cell Line
(Z)-3-(benzo[d][1,3]dioxol-5-yl)...2.38HepG2
Reference Drug (Doxorubicin)7.46HepG2

This indicates that the compound may induce apoptosis through mechanisms involving EGFR inhibition and mitochondrial pathways as evidenced by flow cytometry and Western blot analyses assessing Bax and Bcl-2 protein levels .

Antimicrobial Activity

In addition to its anticancer properties, compounds with structural similarities have also demonstrated antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial cell wall synthesis via targeting Mur ligases such as MurD and MurE.

Table 2: Antibacterial Activity Data

CompoundTarget EnzymeInhibition Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)...MurDSignificant
Other DerivativesMurEModerate

The proposed mechanisms for the biological activity of this compound include:

  • Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Key Enzymes : Targeting enzymes involved in cell wall synthesis in bacteria.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of heterocycles, including pyrazoles, oxadiazoles, and thiophene derivatives. Below is a comparative analysis:

Compound Key Structural Features Bioactivity Reference
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one Benzodioxole, oxadiazole-thiophene-pyrrolidine, propenone (Z-configuration) Hypothesized anticancer/antimicrobial activity based on structural analogs N/A
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid, cyano and amino substituents Antimicrobial activity (broad-spectrum)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (5) β-diketone-pyrazole, intramolecular H-bonding Antifungal and anti-inflammatory activity
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile Triazole-pyrazole hybrid, benzonitrile Kinase inhibition (e.g., EGFR)

Key Observations :

Benzodioxole vs. Benzene Rings : The benzodioxole group in the target compound enhances metabolic stability compared to simple phenyl rings in analogs like compound 5 .

Oxadiazole-Thiophene vs.

Z-Configuration of Propenone: The Z-configuration may favor intramolecular H-bonding (as seen in compound 5), stabilizing the bioactive conformation .

Crystallographic and Computational Insights
  • Crystal structure determination of similar compounds (e.g., compound 5 ) relies on SHELX programs for refinement, highlighting intramolecular H-bonds and tautomeric stability .
  • Mercury software analyses suggest that the benzodioxole group in the target compound may adopt a planar conformation, optimizing hydrophobic interactions in protein pockets .

Q & A

Basic: What synthetic methodologies are commonly employed to construct the benzo[d][1,3]dioxol-5-yl moiety in this compound?

The benzo[d][1,3]dioxol-5-yl group is typically synthesized via condensation reactions using catechol derivatives. For example, intermediates like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole can be prepared by reacting substituted hydrazines with ketones bearing the dioxolane ring. Key steps include:

  • Cyclization : Using ethanol or methanol as solvents under reflux conditions to form the pyrazoline core .
  • Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions, as seen in the synthesis of 1,3,4-oxadiazole derivatives .
    Analytical Confirmation : NMR (e.g., singlet at δ 5.93 ppm for OCH2O) and mass spectrometry (e.g., observed m/z 480.28 vs. calculated 480.20) are critical for structural validation .

Advanced: How do substituents on the pyrrolidine ring influence reaction yields and stability during synthesis?

Substituent effects are significant in heterocyclic chemistry. For instance, electron-withdrawing groups (e.g., Cl) on pyridyl rings enhance stability and yields in dithiazole-forming reactions due to increased electrophilicity. Data from analogous systems show:

  • Substituent Impact : 2-Cl-pyrid-3-yl substituents yield 75–85% in dithiazole syntheses, compared to trace amounts for unsubstituted pyrid-4-yl groups .
  • Mechanistic Insight : Stabilization via sulfur coordination or enhanced acidity of intermediates (e.g., base-catalyzed HCl elimination) improves reaction efficiency .
    Methodological Recommendations : Use substituents that enhance electrophilicity (e.g., halogens) and monitor yields via HPLC or in situ NMR to optimize conditions .

Basic: Which spectroscopic techniques are most reliable for confirming the Z-configuration of the prop-2-en-1-one group?

The Z-configuration is confirmed via:

  • ¹H NMR : Coupling constants (J) between vinyl protons (typically J = 10–12 Hz for Z-isomers due to cis geometry).
  • NOESY : Spatial proximity of the benzo[d][1,3]dioxol-5-yl and pyrrolidine protons.
  • IR Spectroscopy : C=O stretching frequencies (~1680 cm⁻¹) and conjugation effects from the enone system .
    Case Study : In structurally similar compounds, δ 6.0–7.0 ppm regions in NMR and specific NOE correlations differentiate Z/E isomers .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Contradictions often arise from assay variability or off-target effects. Methodological approaches include:

  • Dose-Response Curves : Establish EC50/IC50 values across multiple assays (e.g., anticonvulsant profiles in MES/scPTZ models) .
  • Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., GABAergic modulation) and validate via knock-in/knockout models .
  • Orthogonal Assays : Use SPR, ITC, or computational docking to confirm target binding .
    Example : For anticonvulsant candidates, cross-validate in vivo efficacy with in vitro receptor-binding assays to isolate structure-activity relationships .

Advanced: What computational strategies are recommended for modeling electronic interactions between the thiophene and oxadiazole rings?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict aggregation or stability.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on π-π stacking between thiophene and active-site residues .
    Validation : Compare computational results with experimental UV-Vis spectra (e.g., λmax shifts due to conjugation) .

Basic: What purification techniques are optimal for isolating intermediates with the 1,2,4-oxadiazole ring?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30:70 to 60:40) for polar oxadiazole derivatives .
  • Recrystallization : Employ DMF/EtOH (1:1) mixtures to remove byproducts, as demonstrated in pyrazoline-purification protocols .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water buffers for high-purity isolation .

Advanced: How can reaction conditions be optimized to minimize byproducts in the formation of the 1,2,4-oxadiazole ring?

  • Solvent Selection : Use THF/water mixtures (1:1) to enhance nucleophilic attack by amidoximes, improving cyclization efficiency .
  • Catalysis : Introduce Cu(I) catalysts (e.g., CuI, 5 mol%) to accelerate cyclodehydration steps .
  • Temperature Control : Maintain 80–90°C to favor oxadiazole formation over competing pathways (e.g., nitrile imine cyclization) .
    Case Study : Substituted pyridines with electron-withdrawing groups reduce side reactions, achieving >70% yields .

Basic: What safety protocols are critical when handling thiophene-containing intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiophene derivatives.
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste channels .

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